molecular formula C97H155N29O26S4 B561579 [Ala17]-MCH CAS No. 359784-84-2

[Ala17]-MCH

Cat. No.: B561579
CAS No.: 359784-84-2
M. Wt: 2271.724
InChI Key: IVEALEKXBDDRGB-UKPWUPKZSA-N
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Description

[Ala17]-Melanin-Concentrating Hormone is a synthetic peptide derived from the hypothalamic neuropeptide hormone melanin-concentrating hormone. It is a selective ligand for melanin-concentrating hormone receptor 1, showing high affinity for this receptor over melanin-concentrating hormone receptor 2 . The compound is used primarily in scientific research to study the functions and mechanisms of melanin-concentrating hormone receptors.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound exerts its effect at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

[Ala17]-Melanin-Concentrating Hormone is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions, and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of [Ala17]-Melanin-Concentrating Hormone follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

[Ala17]-Melanin-Concentrating Hormone primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The synthesis of [Ala17]-Melanin-Concentrating Hormone involves the use of reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for coupling reactions, and trifluoroacetic acid for deprotection steps. The reactions are carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major product formed from the synthesis of [Ala17]-Melanin-Concentrating Hormone is the peptide itself. Side products may include truncated or misfolded peptides, which are removed during the purification process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Ala17]-Melanin-Concentrating Hormone is unique due to its high selectivity for melanin-concentrating hormone receptor 1 over melanin-concentrating hormone receptor 2. This selectivity makes it a valuable tool for studying the specific functions of melanin-concentrating hormone receptor 1 without interference from melanin-concentrating hormone receptor 2 .

Properties

CAS No.

359784-84-2

Molecular Formula

C97H155N29O26S4

Molecular Weight

2271.724

InChI

InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1

InChI Key

IVEALEKXBDDRGB-UKPWUPKZSA-N

SMILES

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N

Origin of Product

United States

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